Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
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Overview
Description
This compound is a derivative of quinoline, which is a nitrogen-containing heterocyclic aromatic compound . Quinoline and its derivatives have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Molecular Structure Analysis
The compound contains a quinoline moiety, which can display different tautomeric forms . It also contains a methoxyphenyl group, a methylphenylamino group, and an ethoxy group attached to the quinoline ring.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution reactions and reactions similar to those of pyridine and benzene .
Scientific Research Applications
Synthesis and Biological Activity
Quinoline derivatives, including those related to the specified compound, are often synthesized to study their biological activities, particularly as disease-modifying antirheumatic drugs (DMARDs). For example, metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate have been prepared to confirm their structures and study their pharmacological properties, revealing anti-inflammatory effects in animal models (Baba et al., 1998).
Antimicrobial and Antituberculosis Activity
Some quinoline derivatives exhibit antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, for example, have shown activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977). Additionally, 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for in vitro antituberculosis activity, indicating that quinoline derivatives can be promising candidates for developing new antitubercular drugs (Jaso et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-[2-(N-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-34-28(32)20-12-15-24-23(16-20)26(17-25(29-24)19-10-13-22(33-3)14-11-19)35-18-27(31)30(2)21-8-6-5-7-9-21/h5-17H,4,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNQRULPGGOCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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